
1,3,2-Dioxathiepane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxathiepane 2-oxide: is an organic compound with the molecular formula C4H8O3S . It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxathiepane 2-oxide can be synthesized through the reaction of 1,4-butanediol with thionyl chloride . The reaction typically involves the formation of an intermediate cyclic sulfite, which is then oxidized to form the desired product . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow microreactor technology. This method offers advantages such as efficient heat exchange, better control over reaction conditions, and higher yields .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,2-Dioxathiepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Nucleophiles like and are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxathiepane 2-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxathiepane 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
- 1,3,2-Dioxathiolane 2-oxide
- 1,3,2-Dioxathiolane 2,2-dioxide
- 1,3,2-Dioxathiolane 2,2-dioxide
Comparison: 1,3,2-Dioxathiepane 2-oxide is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its five-membered counterparts like 1,3,2-Dioxathiolane 2-oxide. The larger ring size can influence the compound’s reactivity and stability, making it suitable for specific applications where smaller rings may not be as effective .
Propiedades
Número CAS |
5732-45-6 |
|---|---|
Fórmula molecular |
C4H8O3S |
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
1,3,2-dioxathiepane 2-oxide |
InChI |
InChI=1S/C4H8O3S/c5-8-6-3-1-2-4-7-8/h1-4H2 |
Clave InChI |
XJYDIOOQMIRSSY-UHFFFAOYSA-N |
SMILES canónico |
C1CCOS(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



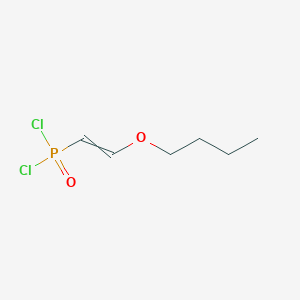
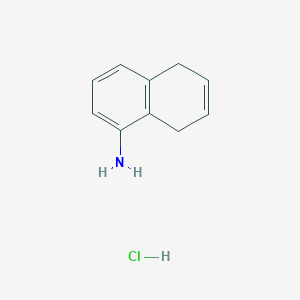
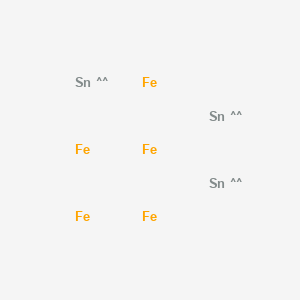
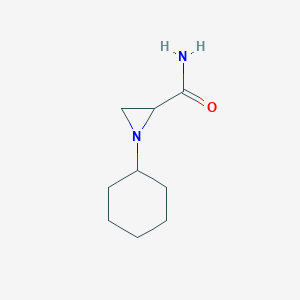
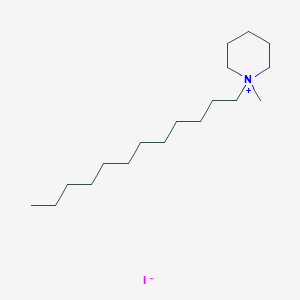
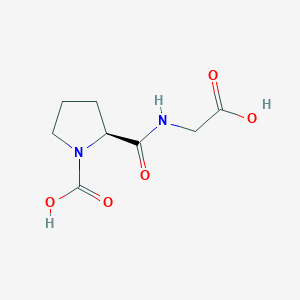
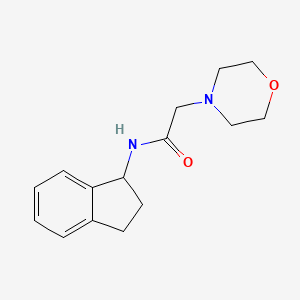

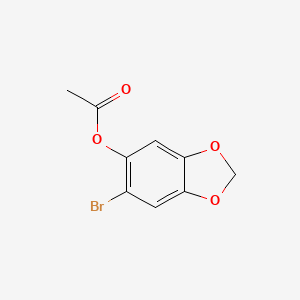

![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
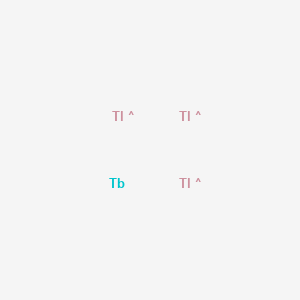
![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
